molecular formula C11H9N3S B1598991 6-Phenylimidazo[2,1-b][1,3]thiazol-5-amine CAS No. 94574-42-2

6-Phenylimidazo[2,1-b][1,3]thiazol-5-amine

Cat. No. B1598991
CAS RN: 94574-42-2
M. Wt: 215.28 g/mol
InChI Key: PBWGCNFJKNQDGV-UHFFFAOYSA-N
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Description

6-Phenylimidazo[2,1-b][1,3]thiazol-5-amine is a chemical compound with the molecular formula C11H9N3S and a molecular weight of 215.274 .


Molecular Structure Analysis

The molecular structure of 6-Phenylimidazo[2,1-b][1,3]thiazol-5-amine consists of an imidazole ring fused with a thiazole ring, with a phenyl group attached to the 6-position of the imidazole ring .

Scientific Research Applications

Anthelmintic Activity

Isothiourea derivatives of 6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b]thiazole, a related compound, demonstrate broad-spectrum anthelmintic activity. These derivatives, prepared through S-alkylation, show improved activity over tetramisole against nematodes, cestodes, and trematodes. The study outlines the potential of these compounds for developing new anthelmintic drugs (Brewer et al., 1987).

Anticancer Effects

Newly synthesized anticancer compounds, including thiazolo[3,2‐a]pyrimidine derivatives bearing a benzimidazole moiety, show promise in inhibiting Aurora A kinase and KSP with potent antitumor effects against colorectal cancer, liver cancer, and ovarian cancer cell lines (Abd El‐All et al., 2015).

Antiinflammatory Activity

Derivatives of 6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b]thiazole were explored for antiinflammatory activities, indicating selective potencies among analogues. The structure-activity relationship and potential drug-receptor interactions were discussed, highlighting their therapeutic potential (Lantos et al., 1984).

Antifungal Applications

A study on 5-(4-(benzyloxy)-substituted phenyl)-3-((phenylamino)methyl)-1,3,4-oxadiazole-2(3H)-thiones revealed promising antifungal activity against several pathogenic fungal strains. Molecular docking studies supported the potential of these compounds as antifungal agents (Nimbalkar et al., 2016).

Synthesis and Molecular Studies

Research into the microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines contributes to the understanding of chemical processes for creating potentially bioactive molecules. This study emphasizes the role of innovative synthetic methods in drug discovery (Kamila et al., 2012).

properties

IUPAC Name

6-phenylimidazo[2,1-b][1,3]thiazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3S/c12-10-9(8-4-2-1-3-5-8)13-11-14(10)6-7-15-11/h1-7H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBWGCNFJKNQDGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N3C=CSC3=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10406918
Record name 6-phenylimidazo[2,1-b][1,3]thiazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10406918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Phenylimidazo[2,1-b][1,3]thiazol-5-amine

CAS RN

94574-42-2
Record name 6-phenylimidazo[2,1-b][1,3]thiazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10406918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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